Tungstosilicic acid hydrate, Reagent Grade
Overview
Description
Tungstosilicic acid hydrate, Reagent Grade, is a chemical compound with the molecular formula H₄O₄₀SiW₁₂This compound is widely used in various scientific and industrial applications due to its unique properties, including its role as a catalyst in organic synthesis and its ability to mediate the production of hydrogen through electrolysis of water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tungstosilicic acid hydrate can be synthesized through the reaction of sodium tungstate with sodium silicate in an acidic medium. The reaction typically involves the following steps:
- Dissolution of sodium tungstate and sodium silicate in water.
- Acidification of the solution using hydrochloric acid.
- Precipitation of tungstosilicic acid hydrate by adjusting the pH of the solution.
Industrial Production Methods: In industrial settings, tungstosilicic acid hydrate is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tungstosilicic acid hydrate undergoes various chemical reactions, including:
Oxidation: It acts as a catalyst in the oxidation of organic compounds.
Reduction: It can be reduced to form lower oxidation state tungsten compounds.
Substitution: It participates in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen, with reactions typically conducted at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or hydrazine are used under controlled conditions.
Substitution: Various organic and inorganic reagents can be used, depending on the desired product.
Major Products Formed:
Oxidation: Products include oxidized organic compounds such as aldehydes and ketones.
Reduction: Reduced tungsten compounds.
Substitution: Various substituted tungstosilicic acid derivatives
Scientific Research Applications
Tungstosilicic acid hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the preparation of esters and other organic compounds.
Biology: Employed in the separation of minerals and as a reagent for alkaloids.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain medical devices.
Industry: Utilized in the production of ethyl acetate and acetic acid from ethylene, as well as in the preparation of silicotungstate butylmethylimidazolium bromide and charge transfer compounds with Keggin anions
Mechanism of Action
The mechanism by which tungstosilicic acid hydrate exerts its effects involves its ability to act as a strong acid and a catalyst. It facilitates various chemical reactions by providing an acidic environment and stabilizing transition states. The molecular targets and pathways involved include the activation of reactants and the stabilization of intermediates, leading to the formation of desired products .
Comparison with Similar Compounds
- Phosphotungstic acid hydrate
- Phosphomolybdic acid hydrate
- Ammonium metatungstate hydrate
- Sodium metatungstate hydrate
Comparison: Tungstosilicic acid hydrate is unique due to its specific structure and properties, which make it particularly effective as a catalyst in certain reactions. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in various applications .
Properties
IUPAC Name |
silicic acid;1,3,5-trioxa-2λ6,4λ6,6λ6-tritungstacyclohexane 2,2,4,4,6,6-hexaoxide;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O4Si.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTPFSYIGLFGLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6O41SiW12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2896.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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